molecular formula C7H14O6 B013701 Methyl beta-D-glucopyranoside CAS No. 709-50-2

Methyl beta-D-glucopyranoside

Cat. No.: B013701
CAS No.: 709-50-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-XUUWZHRGSA-N
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Description

Methyl beta-D-glucopyranoside is a glycoside derived from glucose. It is a significant compound in various biological and chemical processes due to its structural properties and reactivity. This compound is often used in biochemical studies to understand carbohydrate metabolism and enzyme specificity.

Mechanism of Action

Target of Action

Methyl Beta-D-Glucopyranoside (MBG) primarily targets enzymes such as Endoglucanase 5A in Bacillus agaradhaerens, Endoglucanase F in Clostridium cellulolyticum, and a possible cellulase CelA1 in Mycobacterium tuberculosis . These enzymes are involved in the breakdown of cellulose, a complex carbohydrate.

Mode of Action

MBG interacts with these enzymes by serving as a substrate. The enzymes cleave the glycosidic bonds in MBG, leading to the release of glucose units . This interaction can help understand the enzyme’s activity and specificity.

Biochemical Pathways

The primary biochemical pathway affected by MBG is the cellulose degradation pathway . When MBG is broken down by the target enzymes, glucose units are released, which can then enter glycolysis, a central metabolic pathway .

Pharmacokinetics

It is known that mbg is a small molecule, which suggests it may be absorbed and distributed in the body relatively easily . The metabolism and elimination of MBG are likely to involve enzymatic breakdown and renal excretion, respectively .

Result of Action

The molecular effect of MBG’s action is the breakdown of the compound into glucose units. On a cellular level, this can increase the availability of glucose for energy production. In organisms like Bacillus agaradhaerens and Clostridium cellulolyticum, this can support growth and survival .

Action Environment

The action of MBG is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Moreover, the presence of other substrates or inhibitors can also impact the efficacy of MBG . Its stability might be affected by factors like light, heat, and pH .

Biochemical Analysis

Biochemical Properties

Methyl beta-D-glucopyranoside interacts with several enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize beta-D-glucosidase(s) . The nature of these interactions is crucial for understanding the role of this compound in biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been characterized as a major compound in the leaves of the alpine herb Geum montanum L., where it continuously accumulates during the lifespan of the leaves . It influences cell function by interacting with glucose and methanol molecules in the cytosol of cells .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound continuously accumulates during the lifespan of Geum montanum L. leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is synthesized in the cytosol of cells, directly from glucose and methanol molecules

Transport and Distribution

This compound is transported and distributed within cells and tissues. After being synthesized in the cytosol of cells, it is stored in the vacuole without being re-exported to the cytoplasm .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol and the vacuole of cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl beta-D-glucopyranoside can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. This process involves the formation of a glycosidic bond between the glucose molecule and the methanol, resulting in the production of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the reaction between glucose and methanol, providing a more efficient and environmentally friendly production method .

Chemical Reactions Analysis

Types of Reactions: Methyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used.

    Oxidation: Strong oxidizing agents such as nitric acid or enzymatic oxidation using glucose oxidase.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Hydrolysis: Glucose and methanol.

    Oxidation: Gluconic acid derivatives.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl alpha-D-glucopyranoside
  • Methyl beta-D-thiogalactoside
  • Methyl alpha-D-mannopyranoside

Comparison: Methyl beta-D-glucopyranoside is unique due to its specific beta-glycosidic linkage, which influences its reactivity and interaction with enzymes. Compared to methyl alpha-D-glucopyranoside, the beta form has different spatial orientation, affecting its binding affinity and hydrolysis rate by beta-glucosidase . Methyl beta-D-thiogalactoside and methyl alpha-D-mannopyranoside have different sugar moieties, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-XUUWZHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883559
Record name Methyl beta-D-glucoside
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

709-50-2
Record name Methyl β-D-glucopyranoside
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Record name beta-D-Glucopyranoside, methyl
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Record name methyl beta-D-glucopyranoside
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Record name .beta.-D-Glucopyranoside, methyl
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Record name Methyl beta-D-glucoside
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Record name Methyl β-D-glucoside
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Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 - 110 °C
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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